molecular formula C11H10ClNO3 B1584164 Ethyl 3-amino-5-chlorobenzofuran-2-carboxylate CAS No. 329210-07-3

Ethyl 3-amino-5-chlorobenzofuran-2-carboxylate

Cat. No. B1584164
CAS RN: 329210-07-3
M. Wt: 239.65 g/mol
InChI Key: VKKDUUXDTANQAJ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-chlorobenzofuran-2-carboxylate is a chemical compound with the molecular formula C11H10ClNO3 . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of Ethyl 3-amino-5-chlorobenzofuran-2-carboxylate consists of 11 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms . The exact mass is 239.034927 Da and the average mass is 239.655 Da .

Scientific Research Applications

Antimicrobial Agents

Benzofuran derivatives, like Ethyl 3-amino-5-chlorobenzofuran-2-carboxylate, are recognized for their antimicrobial properties. Research indicates that these compounds can be effective against a range of microbial infections, making them valuable in the development of new antimicrobial agents .

Cardiovascular Therapeutics

Some benzofuran derivatives have shown potential in treating cardiovascular conditions by inhibiting rapid sodium ion influx in atrial and myocardial conduction fibers. This can help manage arrhythmias such as paroxysmal supraventricular tachycardia .

Synthesis of Natural Products

Benzofuran is a core component in the synthesis of various natural products. The compound’s structure is often found in complex natural products with diverse biological activities, and its derivatives are used in total synthesis processes .

Drug Discovery

The unique structural features of benzofuran make it a privileged structure in drug discovery, particularly in searching for efficient antimicrobial candidates. Its versatility allows for the exploration of new pharmacological activities .

Advanced Battery Science

Although not explicitly mentioned for Ethyl 3-amino-5-chlorobenzofuran-2-carboxylate, benzofuran derivatives are being explored for their applications in advanced battery science, potentially contributing to the development of better energy storage solutions .

Life Science Research

This compound is used extensively in life science research due to its reactivity and ability to form complex molecules that can mimic biological processes or interfere with them to understand their mechanics .

Analytical Chemistry

In analytical chemistry, such compounds are valuable for developing assays and tests that can detect or quantify biological substances or chemical contaminants .

Biopharma Production

The pharmaceutical industry utilizes such compounds in the synthesis of drugs, where they may serve as intermediates or active pharmaceutical ingredients (APIs) due to their biological activities .

Mechanism of Action

properties

IUPAC Name

ethyl 3-amino-5-chloro-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3/c1-2-15-11(14)10-9(13)7-5-6(12)3-4-8(7)16-10/h3-5H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKDUUXDTANQAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10347034
Record name ethyl 3-amino-5-chlorobenzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-5-chlorobenzofuran-2-carboxylate

CAS RN

329210-07-3
Record name ethyl 3-amino-5-chlorobenzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10347034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-amino-5-chlorobenzofuran-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of (4-chloro-2-cyano-phenoxy)-acetic acid ethyl ester (15.3 g, 64.0 mmol) in DMF (150 mL) was added K2CO3 (14.1 g, 102 mmol). After heating at reflux for 10 h, the reaction mixture was poured into ice water. The crude product was collected by filtration as a brown solid (14.37 g, 92%). 1H NMR (CDCl3): 7.54 (s, 1H), 7.41-7.27 (m, 2H), 4.94 (s, 2H), 4.44 (q, J=7.1 Hz, 2H), 1.44 (t, J=7.1 Hz, 3H).
Quantity
15.3 g
Type
reactant
Reaction Step One
Name
Quantity
14.1 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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